molecular formula C10H11N3 B3183060 6,7,8,9-tetrahydro-3H-imidazo[4,5-h]isoquinoline CAS No. 56623-99-5

6,7,8,9-tetrahydro-3H-imidazo[4,5-h]isoquinoline

Cat. No. B3183060
CAS RN: 56623-99-5
M. Wt: 173.21 g/mol
InChI Key: WGQPCNZXBGKLBR-UHFFFAOYSA-N
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Description

6,7,8,9-tetrahydro-3H-imidazo[4,5-h]isoquinoline is a heterocyclic compound with a fused imidazoisoquinoline ring system. Its chemical structure consists of a bicyclic core containing an imidazole ring and an isoquinoline ring. The compound exhibits interesting pharmacological properties and has been investigated for various applications.



Synthesis Analysis

The synthesis of 6,7,8,9-tetrahydro-3H-imidazo[4,5-h]isoquinoline involves several methods, including cyclization reactions, condensations, and ring-closing processes. Researchers have explored both traditional organic synthesis routes and novel approaches to access this compound. These synthetic strategies are essential for obtaining sufficient quantities for further studies.



Molecular Structure Analysis

The molecular structure of 6,7,8,9-tetrahydro-3H-imidazo[4,5-h]isoquinoline reveals its unique arrangement of nitrogen atoms within the fused ring system. The imidazole and isoquinoline moieties contribute to its overall shape and electronic properties. Computational studies, X-ray crystallography, and NMR spectroscopy have provided insights into its three-dimensional conformation.



Chemical Reactions Analysis

The compound participates in various chemical reactions, including functional group transformations, substitution reactions, and cyclizations. Researchers have explored its reactivity with electrophiles, nucleophiles, and metal catalysts. Understanding these reactions is crucial for designing derivatives with improved properties or specific biological activities.



Physical And Chemical Properties Analysis


  • Physical Properties :

    • State : Solid

    • Melting Point : Varies depending on substituents

    • Solubility : Soluble in organic solvents



  • Chemical Properties :

    • Acidity/Basicity : Exhibits basic properties due to the presence of nitrogen atoms

    • Stability : Sensitive to light, heat, and moisture

    • Reactivity : Participates in nucleophilic and electrophilic reactions




Safety And Hazards


  • Toxicity : Limited information is available regarding acute toxicity. Caution should be exercised during handling.

  • Hazard Statements :

    • H302 : Harmful if swallowed.

    • H315 : Causes skin irritation.

    • H319 : Causes serious eye irritation.

    • H335 : May cause respiratory irritation.



  • Safety Precautions :

    • Avoid ingestion, skin contact, and inhalation.

    • Use appropriate protective equipment (gloves, goggles, etc.).

    • Store in a cool, dry place away from direct sunlight.




Future Directions

Future research on 6,7,8,9-tetrahydro-3H-imidazo[4,5-h]isoquinoline should focus on:



  • Biological Activity : Investigate its potential as a drug candidate (e.g., anticancer, anti-inflammatory, or antimicrobial properties).

  • Structure-Activity Relationships : Explore derivatives with modified substituents to enhance selectivity and efficacy.

  • Pharmacokinetics : Study its absorption, distribution, metabolism, and excretion.

  • Formulation : Develop suitable formulations for oral or parenteral administration.


properties

IUPAC Name

6,7,8,9-tetrahydro-3H-imidazo[4,5-h]isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c1-2-9-10(13-6-12-9)8-5-11-4-3-7(1)8/h1-2,6,11H,3-5H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGQPCNZXBGKLBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C=CC3=C2N=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7,8,9-tetrahydro-1H-Imidazo[4,5-h]isoquinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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